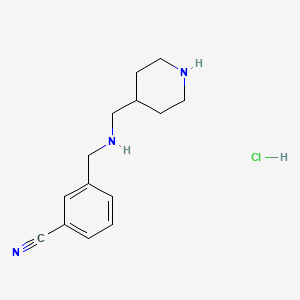
3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method involves the reaction of piperidine with benzyl chloride to form the intermediate, which is then reacted with benzonitrile under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride
- 2-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride
- 3-(((Piperidin-4-ylmethyl)amino)methyl)benzamide hydrochloride
Uniqueness
3-(((Piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the benzonitrile ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C14H20ClN3 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
3-[(piperidin-4-ylmethylamino)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-13-2-1-3-14(8-13)11-17-10-12-4-6-16-7-5-12;/h1-3,8,12,16-17H,4-7,10-11H2;1H |
InChI Key |
FYNRPCDXIPBACH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)
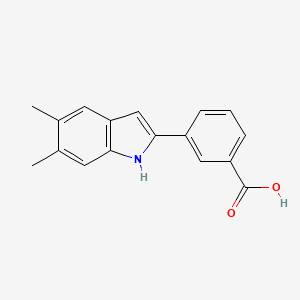

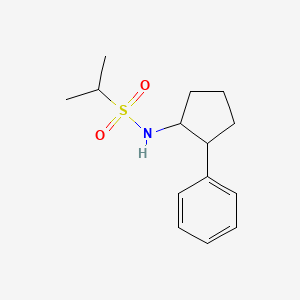
![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)

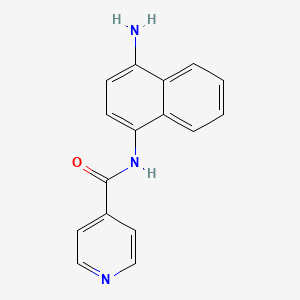
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854209.png)
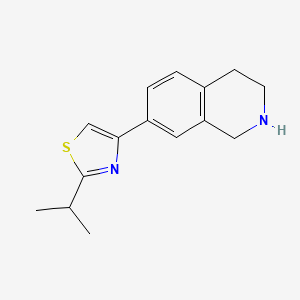


![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11854233.png)
![4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline](/img/structure/B11854234.png)
